molecular formula C9H9BrN2O B3082572 N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide CAS No. 112959-60-1

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide

Cat. No.: B3082572
CAS No.: 112959-60-1
M. Wt: 241.08 g/mol
InChI Key: ATBJDLGKEHGBBA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid, while reduction could produce N-(6-aminopyridin-3-yl)cyclopropanecarboxamide .

Scientific Research Applications

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide
  • N-(6-Fluoropyridin-3-YL)cyclopropanecarboxamide
  • N-(6-Iodopyridin-3-YL)cyclopropanecarboxamide

Uniqueness

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research .

Properties

IUPAC Name

N-(6-bromopyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-4-3-7(5-11-8)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJDLGKEHGBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide

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